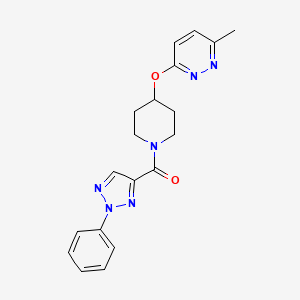

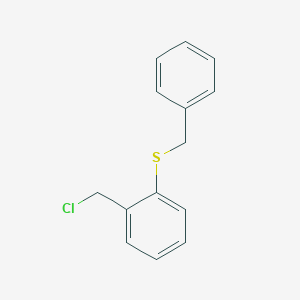

1-(苄硫基)-2-(氯甲基)苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Benzylsulfanyl)-2-(chloromethyl)benzene is a chemical compound that is part of the benzene family . It is a derivative of benzene, which is a simple aromatic ring (arene). The benzene ring is a hexagon-shaped ring, consisting of six carbon atoms joined together, with one hydrogen atom attached to each carbon atom .

Synthesis Analysis

The synthesis of 1-(Benzylsulfanyl)-2-(chloromethyl)benzene can be achieved through electrophilic substitution reactions, specifically the Friedel-Crafts alkylation of benzene . In this process, benzene is treated with a chloroalkane (for example, chloromethane or chloroethane) in the presence of an aluminium chloride catalyst . This results in the substitution of a hydrogen atom on the benzene ring with an alkyl group .Molecular Structure Analysis

The molecular structure of 1-(Benzylsulfanyl)-2-(chloromethyl)benzene is based on the benzene ring, which is a planar, cyclic molecule with a ring of resonance bonds that exhibits a constant π electron cloud above and below the ring . This delocalized π system is responsible for benzene’s stability and aromatic properties .Chemical Reactions Analysis

The chemical reactions involving 1-(Benzylsulfanyl)-2-(chloromethyl)benzene are primarily electrophilic aromatic substitution reactions . These reactions occur when a mixture of methylbenzene and chlorine is exposed to ultraviolet light, resulting in a substitution reaction in the methyl group . The reaction doesn’t stop there, and all the hydrogens in the methyl group can in turn be replaced by chlorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Benzylsulfanyl)-2-(chloromethyl)benzene are similar to those of other benzene derivatives. It is expected to have the characteristic aromatic properties of benzene, including stability and a planar structure .科学研究应用

有机合成中的催化剂

研究表明,相关的含硫化合物可用作有机合成中的催化剂。例如,研究详细介绍了在温和条件下促进反应的衍生物和配合物的合成,为各种有机产物提供了高收率和选择性的途径。这些催化剂对于开发复杂分子的新合成路线至关重要,可能包括 1-(苄硫基)-2-(氯甲基)苯的衍生物 (Karimi-Jaberi 等人,2012).

分子电子学

利用含硫苯衍生物的分子结的研究展示了此类分子的导电能力。这项研究可以为 1-(苄硫基)-2-(氯甲基)苯的电子应用提供见解,特别是在分子级电子设备的开发中 (Reed 等人,1997).

催化转移氢化

对源自类似于 1-(苄硫基)-2-(氯甲基)苯的苯骨架的水溶性配合物的研究探索了它们在催化转移氢化中的功效。这些研究可以为 1-(苄硫基)-2-(氯甲基)苯在催化中的应用提供信息,尤其是在环境友好的反应中 (Prakash 等人,2014).

材料合成和聚合

通过含硫途径形成前驱体聚合物的动力学蒙特卡罗建模为理解可能涉及 1-(苄硫基)-2-(氯甲基)苯的聚合过程提供了框架。此类研究可以指导具有特定性质的高级材料和聚合物的合成 (Steenberge 等人,2011).

先进溶剂系统

通过使用苯衍生物探索的用于金属回收的新型溶剂萃取剂,可能为在类似应用中使用 1-(苄硫基)-2-(氯甲基)苯提供模板,特别是在选择性金属分离和回收过程中 (Traeger 等人,2012).

作用机制

Biochemical Pathways

Benzene and its derivatives can be involved in various biochemical pathways. For example, they can participate in the formation of polycyclic aromatic hydrocarbons .

Action Environment

The action of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, benzene exposure has been associated with a range of acute and long-term adverse health effects and diseases, including cancer and haematological effects .

未来方向

The future directions for the study and use of 1-(Benzylsulfanyl)-2-(chloromethyl)benzene could involve further exploration of its synthesis, reactivity, and potential applications. Given the importance of benzene and its derivatives in various fields, including synthetic organic chemistry , there is a continuous interest in studying these compounds and developing new methods for their synthesis and functionalization.

属性

IUPAC Name |

1-benzylsulfanyl-2-(chloromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClS/c15-10-13-8-4-5-9-14(13)16-11-12-6-2-1-3-7-12/h1-9H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWMPWJXKRMTVIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC=C2CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[3-Cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-phenylacetic acid](/img/structure/B2943427.png)

![N-{4-[(4-fluorobenzyl)sulfanyl]phenyl}-2-morpholinoacetamide](/img/structure/B2943429.png)

![ethyl (8-ethyl-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B2943430.png)

![2-Methoxybenzo[d]thiazol-5-amine](/img/structure/B2943437.png)

![N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]thiophene-2-carboxamide](/img/structure/B2943440.png)

![[5-(Aminomethyl)-2-fluorophenyl]methanol](/img/structure/B2943442.png)

![2-(2-Fluorophenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2943447.png)